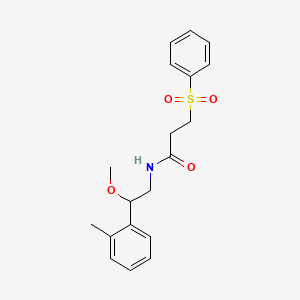

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

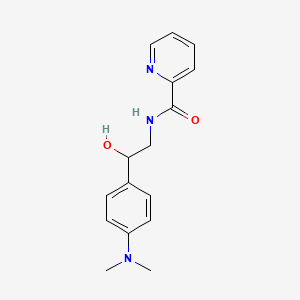

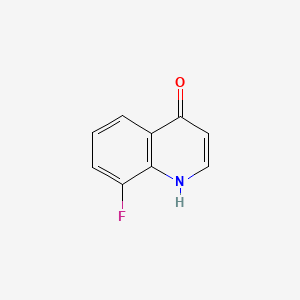

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide, commonly known as FIPI, is a small molecule inhibitor with a molecular formula of C18H16FNO2S . It has been used in various scientific studies due to its unique properties.

Synthesis Analysis

The synthesis of this compound involves several steps. A rearrangement reaction based on the structure of N-Fluoro-N-alkyl benzenesulfonamide was developed . The reaction proceeded readily at 50 °C in formic acid and generated a variety of benzenesulfonamides .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . The structure of this compound is believed to contribute to its biological activity .Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are believed to be due to the chemical reactions that these compounds undergo in biological systemsScientific Research Applications

Antimicrobial and Anticancer Applications

- Synthesis and Biological Evaluation : A series of derivatives, including 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide, were synthesized and evaluated for antimicrobial and anticancer activities. Some compounds showed significant effectiveness, although generally less active than standard drugs like 5-fluorouracil (Kumar et al., 2012); (Kumar et al., 2014).

Enzyme Inhibition for Therapeutic Applications

- Cyclooxygenase-2 (COX-2) Inhibition : Derivatives with a fluorine atom showed enhanced selectivity for COX-2 inhibition, important for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

- Carbonic Anhydrase Inhibitors : Some derivatives were identified as potent inhibitors of carbonic anhydrase, an enzyme important in various physiological processes (Gul et al., 2016).

Bioimaging and Sensing Applications

- Fluorescence Chemosensing Probe : Derivatives of this compound were used as probes for the selective detection of metal ions in aqueous solutions, demonstrating potential in bioimaging (Ravichandiran et al., 2020).

Metabolic Pathway Studies

- Biotransformation Investigations : Studies on the metabolism of certain this compound derivatives have been conducted to understand their pharmacokinetic properties, essential for the development of therapeutic agents (Słoczyńska et al., 2018).

Drug Development and Molecular Interaction Studies

- Novel Anticancer Drug Candidates : Certain derivatives have been identified as potential anticancer drug candidates, exhibiting strong inhibition of specific enzymes linked to cancer (Gul et al., 2018).

- Binding Constants and Ligand Interaction : Research has also focused on the binding constants of these compounds with enzymes, providing insights into their potential efficacy as drugs (Gao et al., 1995).

Molecular Structure Analysis

- Structural and Spectral Analysis : Detailed investigations into the molecular structure, including Infrared, Raman, and NMR spectra, of para-halogen benzenesulfonamides have been performed, aiding in the understanding of their chemical properties (Karabacak et al., 2009).

Mechanism of Action

Target of Action

It is known that sulfonamides, in general, are often used as inhibitors of various enzymes, particularly those involved in the biosynthesis of folic acid .

Mode of Action

Sulfonamides typically act by inhibiting the enzyme involved in the conversion of paba (para-aminobenzoic acid) to folic acid, a crucial component for dna synthesis in some organisms .

Biochemical Pathways

Based on the general action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may inhibit dna synthesis in certain organisms by interfering with folic acid production .

properties

IUPAC Name |

4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c17-14-5-7-15(8-6-14)22(20,21)18-10-12-19-11-9-13-3-1-2-4-16(13)19/h1-9,11,18H,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPPPJPFVHETAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327100 |

Source

|

| Record name | 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

114364-74-8 |

Source

|

| Record name | 4-fluoro-N-(2-indol-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2378616.png)

![2-(4-fluorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2378617.png)

![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

![3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2378622.png)